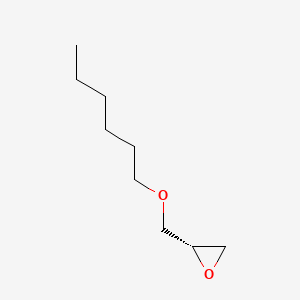
Hexyl glycidyl ether, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl glycidyl ether, (S)-, also known as (S)-2-(hexyloxy)methyl oxirane, is an organic compound with the molecular formula C9H18O2. It is a clear, colorless liquid that is insoluble in water but soluble in organic solvents. This compound is primarily used as a reactive diluent in epoxy resins, which are widely used in adhesives, coatings, and composite materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl glycidyl ether, (S)-, can be synthesized through the reaction of hexanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of a halohydrin intermediate, which is then dehydrochlorinated to form the glycidyl ether. The reaction conditions typically involve moderate temperatures and the use of a phase-transfer catalyst to enhance the reaction rate .
Industrial Production Methods: Industrial production of hexyl glycidyl ether, (S)-, follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and efficient separation and purification of the product. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hexyl glycidyl ether, (S)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reactions typically occur under mild conditions with the presence of a catalyst or base to facilitate the ring-opening process.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted alcohols, amines, or thiols depending on the nucleophile used.
Scientific Research Applications
Hexyl glycidyl ether, (S)-, has a wide range of applications in scientific research:
Chemistry: Used as a reactive diluent in epoxy resins, enhancing their mechanical properties and reducing viscosity.
Biology: Employed in the synthesis of biocompatible polymers and hydrogels for drug delivery systems.
Medicine: Utilized in the development of medical adhesives and coatings for medical devices.
Mechanism of Action
The mechanism of action of hexyl glycidyl ether, (S)-, primarily involves the reactivity of its epoxide group. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various applications, such as cross-linking in epoxy resins and the formation of biocompatible polymers. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Hexyl glycidyl ether, (S)-, can be compared with other glycidyl ethers such as:
2-Ethylhexyl glycidyl ether: Similar in structure but with an ethylhexyl group instead of a hexyl group.
Phenyl glycidyl ether: Contains a phenyl group and is used in the synthesis of epoxy resins with different mechanical properties.
Uniqueness: Hexyl glycidyl ether, (S)-, is unique due to its specific reactivity and the properties it imparts to epoxy resins, such as improved flexibility and reduced viscosity. Its applications in biocompatible polymers and medical devices also highlight its versatility and importance in various fields .
Properties
CAS No. |
132338-82-0 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S)-2-(hexoxymethyl)oxirane |
InChI |
InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3/t9-/m1/s1 |
InChI Key |
JPEGUDKOYOIOOP-SECBINFHSA-N |
Isomeric SMILES |
CCCCCCOC[C@@H]1CO1 |
Canonical SMILES |
CCCCCCOCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















